molecular formula C6H10O5 B8300689 Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester CAS No. 889460-07-5

Propanedioic acid, 2-hydroxy-2-methyl-, 1-ethyl ester

Cat. No. B8300689
M. Wt: 162.14 g/mol
InChI Key: BWPUIYFEIMBOQT-UHFFFAOYSA-N
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Patent
US07211573B2

Procedure details

To a solution of 3.52 g (20 mmol) diethyl methylmalonate in 40 ml dimethylformamide were added 13.1 g (40 mmol) cesium carbonate. The suspension was stirred at room temperature and air was bubbled in for 1 hour. The mixture was poured into water and extracted with ethylacetate. Extraction at pH 1 with ethylacetate yielded 2.28 g (70%) 2-hydroxy-2-methyl-malonic acid monoethyl ester, light yellow liquid, MS m/e (%): 161.0 (M−H, 100).
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([O:10]CC)=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])[O-:14].[Cs+].[Cs+]>CN(C)C=O>[CH2:6]([O:5][C:3](=[O:4])[C:2]([OH:14])([CH3:1])[C:8]([OH:10])=[O:9])[CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
cesium carbonate
Quantity
13.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
air was bubbled in for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
EXTRACTION
Type
EXTRACTION
Details
Extraction at pH 1 with ethylacetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)O)(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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